
Dimethyl Cyclopentylmalonate
Overview
Description
Dimethyl Cyclopentylmalonate is an organic compound with the molecular formula C10H16O4. It is a colorless to pale yellow liquid with a sweet and fruity aroma . This compound is used as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Cyclopentylmalonate can be synthesized through several methods. One common method involves the reaction of 2-pentyl-2-cyclopentenone with dimethyl malonate in the presence of a basic ionic liquid catalyst . The reaction conditions typically include ambient temperature and the use of N,N-dimethylformamide as a solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of transition metal complexes as catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Cyclopentylmalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl Cyclopentylmalonate has significant applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl Cyclopentylmalonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Dimethyl Cyclopentylmalonate can be compared with other similar compounds, such as:
Dimethyl Malonate: A simpler ester with similar reactivity but lacking the cyclopentyl group.
Cyclopentyl Malonic Acid: The non-esterified form of this compound.
Diethyl Cyclopentylmalonate: An ester with ethyl groups instead of methyl groups.
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis .
Biological Activity
Dimethyl cyclopentylmalonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
This compound is an ester derivative of malonic acid, characterized by the presence of cyclopentyl groups. Its structure allows it to participate in various biochemical processes, particularly as a prodrug that can modulate metabolic pathways involving succinate dehydrogenase (SDH) and reactive oxygen species (ROS) production.
The biological activity of this compound primarily revolves around its role as a prodrug for malonate. Malonate acts as a competitive inhibitor of SDH, an enzyme involved in the citric acid cycle and electron transport chain. By inhibiting SDH, this compound can decrease ROS production, which is crucial during ischemia/reperfusion (I/R) injury scenarios.
Key Research Findings
- Inhibition of Ischemia/Reperfusion Injury : Studies have demonstrated that malonate derivatives can protect against cardiac I/R injury by reducing succinate accumulation and oxidation upon reperfusion. This effect was particularly noted with rapidly hydrolyzable esters like dimethyl malonate (DMM), which effectively delivered malonate to cells in vivo .
- Anti-inflammatory Effects : DMM has shown promise in modulating inflammatory responses. In experiments involving lipopolysaccharide (LPS)-activated macrophages, DMM inhibited pro-inflammatory cytokines while promoting anti-inflammatory markers such as IL-1RA and IL-10 . This suggests a dual role where DMM can both inhibit harmful metabolic pathways and enhance protective responses.
- Metabolic Repurposing : The compound's ability to influence metabolic pathways has implications for conditions such as multiple sclerosis (MS). Research indicates that DMM can alter gene expression related to inflammation and metabolism, suggesting potential therapeutic applications beyond cardiovascular health .
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Cardioprotection
In a murine model of myocardial infarction, administration of DMM prior to ischemic events significantly reduced infarct size compared to controls. The study highlighted the importance of timing in administering the prodrug to maximize its cardioprotective effects during reperfusion .
Case Study 2: Inflammatory Modulation
A separate study investigated the effects of DMM on macrophage activation in response to LPS. Results indicated that pre-treatment with DMM led to a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting its potential utility in managing chronic inflammatory conditions .
Properties
IUPAC Name |
dimethyl 2-cyclopentylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNEJJMJHDVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564472 | |
Record name | Dimethyl cyclopentylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82491-60-9 | |
Record name | Dimethyl cyclopentylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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